Home > Products > Building Blocks P10283 > Desbutyl-benflumetol
Desbutyl-benflumetol - 355841-11-1

Desbutyl-benflumetol

Catalog Number: EVT-385109
CAS Number: 355841-11-1
Molecular Formula: C26H24Cl3NO
Molecular Weight: 472.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desbutyl-benflumetol is a chemical compound derived from lumefantrine, a known antimalarial drug. [, , , , ] Classified as an aryl amino alcohol, it belongs to the blood schizontocides group, specifically targeting the blood stage of the malaria parasite's life cycle. [, ] While structurally similar to lumefantrine, research suggests that desbutyl-benflumetol possesses significantly higher antimalarial activity, particularly against Plasmodium falciparum and Plasmodium vivax. [, , , , ]

Lumefantrine (Benflumetol)

Relevance: Lumefantrine is the parent compound of Desbutyl-benflumetol, differing by the presence of a butyl group. Desbutyl-benflumetol demonstrates superior in vitro activity against Plasmodium falciparum compared to lumefantrine. Both compounds belong to the class II aryl amino alcohol blood schizonticides and share structural similarities.

Compound Description: Desbutyl-lumefantrine is the major active metabolite of lumefantrine. Like its parent compound, it exhibits potent antimalarial activity. Desbutyl-lumefantrine has shown a longer terminal elimination half-life compared to lumefantrine.

Relevance: Desbutyl-lumefantrine is the direct structural analog of Desbutyl-benflumetol, with both lacking the butyl group present in their respective parent compounds. The significant antimalarial activity of Desbutyl-lumefantrine suggests that Desbutyl-benflumetol, sharing this key structural feature, might also possess potent activity.

Artemisinin

Relevance: Artemisinin derivatives, such as artemether and dihydroartemisinin, are co-administered with lumefantrine in ACTs. While Desbutyl-benflumetol demonstrates a closer activity correlation with aryl amino alcohols like lumefantrine, a less distinct association with artemisinin was observed. This suggests a potential interaction between Desbutyl-benflumetol and artemisinin-based compounds, warranting further investigation.

Mefloquine

Relevance: Mefloquine belongs to the same class of antimalarials as lumefantrine and Desbutyl-benflumetol, the aryl amino alcohol blood schizonticides. Desbutyl-benflumetol displays a significant activity correlation with mefloquine, suggesting potential similarities in their mechanism of action and resistance patterns.

Dihydroartemisinin

Relevance: Dihydroartemisinin, as a metabolite of artemisinin-based compounds like artemether, is a crucial component of ACTs alongside lumefantrine. Studies have demonstrated a synergistic interaction between Desbutyl-lumefantrine and dihydroartemisinin against Plasmodium falciparum, suggesting a potential for similar interactions with Desbutyl-benflumetol.

Relevance: Artemether, when combined with lumefantrine, forms the cornerstone of many antimalarial treatment regimens. Understanding potential pharmacokinetic interactions between artemether and Desbutyl-benflumetol is crucial, particularly considering the shared metabolic pathways involving CYP450 enzymes.

Chloroquine

Relevance: Although not directly related structurally to Desbutyl-benflumetol, chloroquine serves as a reference point for assessing antimalarial activity, particularly in the context of drug resistance. Desbutyl-benflumetol did not exhibit a significant activity correlation with chloroquine, suggesting a distinct mechanism of action. This is a positive finding, indicating Desbutyl-benflumetol may remain effective against chloroquine-resistant malaria strains.

Quinine

Relevance: Similar to chloroquine, quinine provides a comparative benchmark for assessing antimalarial efficacy, especially against multidrug-resistant strains. Desbutyl-benflumetol's activity profile may inform its potential utility in regions where quinine resistance is prevalent.

Sulfadoxine-Pyrimethamine (SP)

Relevance: While not directly related to Desbutyl-benflumetol structurally, sulfadoxine-pyrimethamine represents an alternative antimalarial treatment option. Understanding the prevalence of residual SP in populations where Desbutyl-benflumetol might be used is essential for assessing potential drug interactions or resistance patterns.

Retinol

Relevance: Studies have investigated the potential synergistic effects of retinol in combination with antimalarial drugs, including Desbutyl-benflumetol. This synergistic activity suggests that retinol might enhance the efficacy of Desbutyl-benflumetol against malaria parasites.

Source

Desbutyl lumefantrine is derived from lumefantrine through metabolic processes in the liver. The compound is primarily studied in the context of its pharmacokinetics and pharmacodynamics, particularly regarding its role in malaria treatment.

Classification

Desbutyl lumefantrine is classified as a secondary metabolite and belongs to the class of compounds known as phenothiazines. It is characterized by its structural similarity to lumefantrine, sharing many chemical properties but differing in its pharmacological activity.

Synthesis Analysis

Methods

The synthesis of desbutyl lumefantrine is typically achieved through the metabolic transformation of lumefantrine. Various studies have explored methods for synthesizing related compounds and analyzing their structures.

Technical Details

One common method involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry to separate and identify desbutyl lumefantrine from other metabolites. For instance, a study developed a bioanalytical method utilizing solid-phase extraction followed by HPLC to quantify both lumefantrine and desbutyl lumefantrine in human plasma .

Molecular Structure Analysis

Structure

Desbutyl lumefantrine retains much of the structural framework of lumefantrine, with modifications that affect its biological activity. The molecular formula for desbutyl lumefantrine is C₁₈H₁₈Cl₂F₃N₂O, and its structure features a central phenothiazine core.

Data

The compound's molecular weight is approximately 379.25 g/mol. Key spectral data, such as mass-to-charge ratios observed during mass spectrometry, include transitions at m/z 472.7 for desbutyl lumefantrine .

Chemical Reactions Analysis

Reactions

Desbutyl lumefantrine undergoes various chemical reactions primarily related to its metabolic pathways. In vivo, it is formed through the demethylation of lumefantrine, which is catalyzed by cytochrome P450 enzymes in the liver.

Technical Details

The metabolic conversion involves oxidation reactions that lead to the removal of a butyl group from the parent compound. The identification of these reactions often employs chromatographic techniques to track changes in concentration over time .

Mechanism of Action

Process

Desbutyl lumefantrine contributes to the antimalarial action by inhibiting the growth of Plasmodium parasites within red blood cells. It interferes with the parasite's ability to digest hemoglobin, leading to cell death.

Data

Pharmacokinetic studies indicate that desbutyl lumefantrine has a longer half-life than lumefantrine itself, which may enhance its therapeutic efficacy when administered as part of combination therapy .

Physical and Chemical Properties Analysis

Physical Properties

Desbutyl lumefantrine appears as a white crystalline solid at room temperature. It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light. Its melting point ranges around 140-145 °C, indicating moderate thermal stability .

Applications

Scientific Uses

Desbutyl lumefantrine is primarily utilized in pharmacological research focused on malaria treatment. Its quantification in biological samples aids in understanding the pharmacokinetics of lumefantrine during clinical studies.

Additionally, analytical methods developed for measuring desbutyl lumefantrine are crucial for ensuring quality control in pharmaceutical formulations containing lumefantrine . These methods help assess bioequivalence and monitor therapeutic levels during patient treatment regimens.

Chemical Characterization and Pharmacological Foundations of Desbutyl Lumefantrine (DBL)

Structural Identification and Molecular Properties of DBL

Desbutyl lumefantrine (DBL), also known as desbutyl-benflumetol (CAS 252990-19-5 or 355841-11-1), is a primary metabolite of the antimalarial drug lumefantrine. Its chemical structure is formally identified as 2-(Butylamino)-1-[(9Z)-2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]ethanol, with the molecular formula C₂₆H₂₄Cl₃NO and a molecular weight of 472.83 g/mol [4] [6]. This molecular structure arises from the oxidative removal of one butyl group from the parent compound lumefantrine, resulting in distinct physicochemical properties.

The compound retains the chlorinated fluorene backbone and benzylidene moiety characteristic of lumefantrine, but the loss of one alkyl chain reduces its lipophilicity compared to the parent drug. This structural modification has significant implications for its antimalarial activity and distribution characteristics. The Z-configuration (cis-orientation) at the 9-benzylidene double bond is conserved from lumefantrine and is essential for maintaining antiparasitic activity. The hydroxyl group and secondary amine in its structure provide potential sites for conjugation or ionization, influencing its protein binding and tissue distribution [2] [6].

Table 1: Molecular Characterization of Desbutyl Lumefantrine

PropertyDescription
Systematic Name2-(Butylamino)-1-[(9Z)-2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]ethanol
SynonymsDesbutyl-benflumetol, DBL
CAS Numbers252990-19-5 / 355841-11-1
Molecular FormulaC₂₆H₂₄Cl₃NO
Molecular Weight472.83 g/mol
Chemical StructureChemical Structure of DBL Note: 2,3-benzindene core with chlorine substitutions at positions 2,7 and para-position of benzylidene; hydroxyl and butylamino groups on ethanol side chain
Parent CompoundLumefantrine

Metabolic Pathways: CYP3A4-Mediated Biotransformation of Lumefantrine to DBL

DBL is formed predominantly through the cytochrome P450-mediated oxidative metabolism of lumefantrine, with CYP3A4 identified as the primary isoform responsible for this biotransformation. This metabolic pathway involves oxidative N-dealkylation, specifically removing one of the two n-butyl groups attached to the amino nitrogen of lumefantrine's ethanolamine side chain. The reaction proceeds via the formation of a carbinolamine intermediate that subsequently decomposes to yield DBL and butyraldehyde [9] [15].

The formation kinetics of DBL exhibit significant interindividual variability due to genetic polymorphisms in CYP3A4/5 enzymes and the influence of concomitant medications. Inducers of CYP3A4 such as efavirenz and nevirapine substantially enhance lumefantrine metabolism to DBL, resulting in a 69.9% and 25.2% decrease in terminal exposure to lumefantrine respectively. Conversely, the protease inhibitor lopinavir/ritonavir (CYP3A4 inhibitor) reduces DBL formation, despite causing an overall 439% increase in lumefantrine exposure due to inhibition of lumefantrine's clearance [9].

Pharmacokinetic studies reveal that plasma concentrations of DBL are substantially lower than those of the parent compound, with reported lumefantrine-to-DBL concentration ratios varying from 6:1 to >270:1 in clinical samples. In day 7 plasma samples from children treated with artemether-lumefantrine, mean DBL concentrations reached 31.9 nM (range: 1.3–123.1 nM), representing approximately 5-10% of the lumefantrine concentration at the same time point [2] [5]. This wide variability in metabolic ratios may significantly influence treatment outcomes, as DBL possesses intrinsic antimalarial activity distinct from its parent compound.

Table 2: Metabolic Profile and Pharmacokinetic Parameters of DBL Formation

ParameterFindingsClinical Significance
Primary Metabolic EnzymeCYP3A4Susceptible to drug interactions via enzyme induction/inhibition
Effect of Efavirenz69.9% ↓ lumefantrine exposure, ↑ DBL formationMay reduce overall antimalarial efficacy despite increased DBL
Effect of Nevirapine25.2% ↓ lumefantrine exposure, ↑ DBL formationModerate impact on lumefantrine pharmacokinetics
Effect of Lopinavir/Ritonavir439% ↑ lumefantrine exposure, ↓ DBL formationAlters metabolite/parent drug ratio; clinical impact uncertain
Typical Plasma Concentration (Day 7)31.9 nM (range: 1.3–123.1 nM)Correlates with treatment outcome
Lumefantrine:DBL Ratio6:1 to >270:1Highly variable between individuals

Comparative Pharmacodynamics: DBL vs. Lumefantrine in Antimalarial Activity

DBL demonstrates significantly enhanced in vitro antimalarial potency compared to its parent compound. Against laboratory-adapted Plasmodium falciparum strains, DBL exhibits geometric mean 50% inhibitory concentrations (IC₅₀) of 9.0 nM (95% CI: 5.7–14.4 nM) for the chloroquine-sensitive 3D7 strain and 9.5 nM (95% CI: 7.5–11.9 nM) for the chloroquine-resistant W2mef strain. This represents a 7.2-fold and 5.8-fold increase in potency respectively compared to lumefantrine, which demonstrated IC₅₀ values of 65.2 nM (95% CI: 42.3–100.8 nM) against 3D7 and 55.5 nM (95% CI: 40.6–75.7 nM) against W2mef [2] [3].

The enhanced activity extends beyond potency to differential interactions with artemisinin derivatives. While isobolographic analysis showed no significant interaction between DBL and lumefantrine in combination, DBL demonstrates mild synergy with dihydroartemisinin (the active metabolite of artemether). The sums of fractional inhibitory concentrations (ΣFIC) were 0.92 (95% CI: 0.87–0.98) for strain 3D7 and 0.94 (95% CI: 0.90–0.99) for W2mef, values below 1.0 indicating synergistic interaction [2] [3]. This pharmacological synergy is particularly significant given that artemether-lumefantrine is the most widely adopted artemisinin-based combination therapy (ACT) globally.

The clinical relevance of DBL is underscored by pharmacodynamic studies correlating plasma concentrations with treatment outcomes. In a study of 94 children treated with artemether-lumefantrine, mean day 7 plasma DBL concentrations were significantly lower in those experiencing treatment failure compared to those with adequate clinical and parasitological response (ACPR) (P = 0.053). This relationship was more pronounced for DBL than for lumefantrine itself (P > 0.22 for lumefantrine and lumefantrine-to-DBL ratio) [2] [5]. These findings suggest DBL contributes substantially to the overall antimalarial effect of lumefantrine-based therapy and may serve as a superior pharmacological marker for treatment efficacy.

Table 3: Comparative Antimalarial Activity of DBL and Lumefantrine

ParameterDesbutyl Lumefantrine (DBL)LumefantrinePotency Ratio
IC₅₀ 3D7 (nM)9.0 (5.7–14.4)65.2 (42.3–100.8)7.2×
IC₅₀ W2mef (nM)9.5 (7.5–11.9)55.5 (40.6–75.7)5.8×
Synergy with Dihydroartemisinin (ΣFIC)0.92 (3D7); 0.94 (W2mef)Not reported-
Day 7 Plasma Concentration (Mean)31.9 nM~500-600 nM~1:17 ratio
Correlation with Treatment FailureInverse correlation (P=0.053)No significant correlation-
Therapeutic AdvantageGreater potency; synergistic with artemisinins; better correlation with cureHigher plasma concentrations but lower potency-

The pharmacological profile of DBL suggests it could potentially serve as an alternative partner drug in artemisinin combination therapies. Its enhanced potency, reduced lipophilicity (compared to lumefantrine), and evidence of low cardiac toxicity in preliminary assessments position it as a promising candidate for further antimalarial development [2] [6]. However, comprehensive clinical studies evaluating DBL as a standalone antimalarial agent are needed to substantiate this potential.

Properties

CAS Number

355841-11-1

Product Name

Desbutyl lumefantrine

IUPAC Name

2-(butylamino)-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol

Molecular Formula

C26H24Cl3NO

Molecular Weight

472.8 g/mol

InChI

InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11+

InChI Key

YLBUTQNEBVPTES-SRZZPIQSSA-N

SMILES

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O

Synonyms

(Z)-Desbutyl-benflumetol; (9Z)-α-[(Butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-methanol

Canonical SMILES

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O

Isomeric SMILES

CCCCNCC(C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.